molecular formula C20H14Br2N2O2 B11179259 N,N'-bis(3-bromophenyl)benzene-1,3-dicarboxamide

N,N'-bis(3-bromophenyl)benzene-1,3-dicarboxamide

Cat. No.: B11179259
M. Wt: 474.1 g/mol
InChI Key: GRTGTPTXMZBUNO-UHFFFAOYSA-N
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Description

N,N’-bis(3-bromophenyl)benzene-1,3-dicarboxamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of two bromophenyl groups attached to a benzene-1,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-bromophenyl)benzene-1,3-dicarboxamide typically involves the reaction of 3-bromobenzoic acid with benzene-1,3-diamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with an amine to form the final product.

Industrial Production Methods

Industrial production of N,N’-bis(3-bromophenyl)benzene-1,3-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-bromophenyl)benzene-1,3-dicarboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced species.

Scientific Research Applications

N,N’-bis(3-bromophenyl)benzene-1,3-dicarboxamide has several scientific research applications, including:

    Materials Science: It is used in the synthesis of polymers and coordination polymers with unique properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.

    Environmental Science: The compound is used in the development of sensors for detecting environmental pollutants.

Mechanism of Action

The mechanism of action of N,N’-bis(3-bromophenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The bromophenyl groups can participate in various interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-bromophenyl)benzene-1,3-dicarboxamide
  • N,N’-bis(3-chlorophenyl)benzene-1,3-dicarboxamide
  • N,N’-bis(3-methylphenyl)benzene-1,3-dicarboxamide

Uniqueness

N,N’-bis(3-bromophenyl)benzene-1,3-dicarboxamide is unique due to the presence of bromine atoms, which impart specific chemical properties such as increased reactivity and the ability to participate in halogen bonding. These properties make it distinct from other similar compounds and suitable for specialized applications.

Properties

Molecular Formula

C20H14Br2N2O2

Molecular Weight

474.1 g/mol

IUPAC Name

1-N,3-N-bis(3-bromophenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H14Br2N2O2/c21-15-6-2-8-17(11-15)23-19(25)13-4-1-5-14(10-13)20(26)24-18-9-3-7-16(22)12-18/h1-12H,(H,23,25)(H,24,26)

InChI Key

GRTGTPTXMZBUNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Br)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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